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molecular formula C9H16O3 B8320604 2,6-dimethyl-4-oxo-heptanoic Acid

2,6-dimethyl-4-oxo-heptanoic Acid

Cat. No. B8320604
M. Wt: 172.22 g/mol
InChI Key: XTZHLWUWLGIOCU-UHFFFAOYSA-N
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Patent
US06579992B2

Procedure details

A mixture of dihydrotagetone (4) (3.53 g, 22.92 mmole), sodium bicarbonate (1.8 g, 21.43 mmole), sodium metaperiodate (22.84 g, 106.78 mmole), potassium permanganate (0.65 g, 4.11 mmole), alumina (0.8-1.2 g) and THF-water or acetone-water (20 mL, 1:3) was taken in a 250 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well for a while and then placed inside a microwave oven (Kenstar) operating at medium power (600 W) and irradiated for 2-20 minutes in parts. After completion of the reaction (monitored by TLC), the contents of the flask were poured into saturated solution of sodium bisulphite to destroy excess permanganate and resulting mixture was passed through a bed of Celite and further washed with aqueous acetone (40 mL×3, 3:1). The filtrate and washings were combined and the solution concentrated under reduced pressure to remove acetone. The mixture was cooled to 0 to 8° C. and acidified with dilute acid and then extracted with ethylacetate (3×25 mL). The ethylacetate layers were then combined, washed with saturated sodium bisulphite and sodium chloride (3×15 mL), dried over anhydrous sodium sulphate and then filtered. The solvent was removed to afford a crude product which was purified on silica column as above which afforded 2,6-dimethyl-4-oxo-heptanoic acid (3) in 81% yield as a viscous liquid. The physical and spectral data was found similar as above (Example II-i).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
22.84 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])(O)[O-:13].[Na+].I([O-])(=O)(=O)=O.[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>CC(C)=O.O.C1COCC1.O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2,3.4,5.6,7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
CC(C)CC(=O)CC(C)C=C
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
22.84 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.65 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 (± 4) °C
Stirring
Type
CUSTOM
Details
The flask was shaken well for a while
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a loose funnel at the top
CUSTOM
Type
CUSTOM
Details
placed inside a microwave oven
CUSTOM
Type
CUSTOM
Details
irradiated for 2-20 minutes in parts
Duration
11 (± 9) min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC)
CUSTOM
Type
CUSTOM
Details
to destroy excess permanganate
CUSTOM
Type
CUSTOM
Details
resulting mixture
WASH
Type
WASH
Details
further washed with aqueous acetone (40 mL×3, 3:1)
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove acetone
ADDITION
Type
ADDITION
Details
with dilute acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×25 mL)
WASH
Type
WASH
Details
washed with saturated sodium bisulphite and sodium chloride (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford a crude product which
CUSTOM
Type
CUSTOM
Details
was purified on silica column as above which

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC(CC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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